(4-Chloro-2,5-difluorophenyl)methanol
Overview
Description
(4-Chloro-2,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H5ClF2O and a molecular weight of 178.57 g/mol . It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring substituted with chlorine and two fluorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Chloro-2,5-difluorophenyl)methanol typically involves the reaction of 4-chloro-2,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a hydroxymethyl group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Chloro-2,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
(4-Chloro-2,5-difluorophenyl)methanol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated phenylmethanol derivatives on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2,5-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity and ability to penetrate biological membranes, thereby affecting its bioavailability and activity .
Comparison with Similar Compounds
(4-Chloro-2,5-difluorophenyl)methanol can be compared with other similar compounds such as:
4-Chloro-2-fluorobenzenemethanol: This compound has one less fluorine atom, which may affect its reactivity and biological activity.
2-Chloro-4,5-difluorophenyl)methanol: This isomer has the chlorine and fluorine atoms in different positions on the phenyl ring, which can lead to differences in chemical behavior and applications.
2-Chloro-4,5-difluorobenzoic acid: This compound has a carboxylic acid group instead of a hydroxymethyl group, resulting in different chemical properties and uses.
The unique combination of chlorine and fluorine atoms in this compound, along with the hydroxymethyl group, makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-chloro-2,5-difluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIXSUUXGXJGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290711 | |
Record name | 4-Chloro-2,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-49-2 | |
Record name | 4-Chloro-2,5-difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252004-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-difluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001290711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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